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Compound of Interest

Compound Name: Pantinin-1

Cat. No.: B15582859 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Pantinin peptides, detailing their structural characteristics and

functional performance with supporting experimental data.

Pantinin peptides, isolated from the venom of the scorpion Pandinus imperator, are a group of

cationic, amphipathic, and α-helical antimicrobial peptides.[1] This guide focuses on a

comparative structural and functional analysis of three key members of this family: Pantinin-1,

Pantinin-2, and Pantinin-3. These peptides have garnered significant interest due to their

potent antimicrobial activity, particularly against Gram-positive bacteria and fungi, as well as

their potential as anticancer and antiviral agents.[1][2][3]

Structural and Physicochemical Properties
Pantinin peptides are characterized by their relatively short length, typically 13-14 amino acid

residues, and the absence of disulfide bridges.[1] Their primary structure is rich in hydrophobic

and basic residues, which contributes to their amphipathic nature and net positive charge at

physiological pH. This amphipathicity is crucial for their interaction with and disruption of

microbial cell membranes. Upon interaction with membrane-mimicking environments, Pantinin

peptides adopt a distinct α-helical secondary structure.[2][3]

Table 1: Physicochemical Properties of Pantinin Peptides
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Peptide
Amino Acid
Sequence

Length
(Residues)

Net Charge (at
pH 7)

Molecular
Weight (Da)

Pantinin-1
IFGAIWKGISLKL

F-NH₂
14 +3 1549.9

Pantinin-2
IFGAIWKGISLKL

L-NH₂
14 +3 1533.9

Pantinin-3
FFGAIWKGISLK

LF-NH₂
14 +3 1581.9

Note: Amino acid sequences and physicochemical properties are based on available literature.

The C-terminal amidation is a common feature of many antimicrobial peptides.

Comparative Performance Analysis
The biological activity of Pantinin peptides has been evaluated across several key performance

indicators, including antimicrobial efficacy, hemolytic activity (a measure of cytotoxicity against

red blood cells), and anticancer activity.

Antimicrobial Activity
Pantinin peptides exhibit potent activity against a range of Gram-positive bacteria and fungi,

with weaker activity against Gram-negative bacteria.[1] Pantinin-3, in particular, has shown

strong inhibitory effects against vancomycin-resistant Enterococcus (VRE), a significant human

pathogen.[1]

Table 2: Comparative Antimicrobial Activity (MIC in µM)
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Organism Pantinin-1 Pantinin-2 Pantinin-3

Staphylococcus

aureus
8 4 4

Bacillus subtilis 4 2 2

Candida albicans 16 8 8

Escherichia coli >128 >128 >128

Pseudomonas

aeruginosa
>128 >128 >128

Note: MIC (Minimum Inhibitory Concentration) values are compiled from various studies and

may have been determined under different experimental conditions. Lower MIC values indicate

higher potency.

Hemolytic Activity
A critical aspect of peptide-based drug development is selectivity towards microbial cells over

host cells. The hemolytic activity of Pantinin peptides against human red blood cells is

generally low to moderate.[1]

Table 3: Comparative Hemolytic Activity

Peptide HC₅₀ (µM)

Pantinin-1 ~100

Pantinin-2 ~50

Pantinin-3 Not widely reported

Note: HC₅₀ (50% hemolytic concentration) is the concentration of peptide that causes 50%

hemolysis of red blood cells. Higher HC₅₀ values indicate lower toxicity to red blood cells.

Anticancer Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://bio-protocol.org/exchange/minidetail?id=16773852&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recent studies have highlighted the potential of Pantinin peptides as anticancer agents. They

have been shown to selectively induce apoptosis in cancer cell lines while exhibiting lower

toxicity towards healthy cells.[2]

Table 4: Comparative Anticancer Activity (IC₅₀ in µM)

Cell Line Pantinin-1 Pantinin-2

MDA-MB-231 (Breast

Adenocarcinoma)
~25 ~15

DU-145 (Prostate

Adenocarcinoma)
~30 ~20

HGF-1 (Healthy Fibroblasts) >100 >50

Note: IC₅₀ (50% inhibitory concentration) is the concentration of peptide that causes 50%

inhibition of cell growth. Lower IC₅₀ values against cancer cells and higher values against

healthy cells indicate favorable selectivity.

Mechanism of Action: Membrane Permeabilization
The primary mechanism of action for Pantinin peptides is believed to be the disruption of the

cell membrane integrity of target cells. Their cationic nature facilitates initial electrostatic

interactions with the negatively charged components of microbial or cancer cell membranes.

Subsequently, their amphipathic α-helical structure promotes their insertion into the lipid bilayer,

leading to the formation of pores or other membrane defects. This permeabilization results in

the leakage of essential cellular contents and ultimately cell death.
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Caption: Mechanism of Pantinin peptide-induced cell death.
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Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent

that inhibits the visible growth of a microorganism.

Microorganism Preparation: A single colony of the test microorganism is inoculated into a

suitable broth medium and incubated to reach the mid-logarithmic growth phase. The culture

is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

Peptide Dilution: The Pantinin peptide is serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: An equal volume of the diluted microbial suspension is added to each well of the

microtiter plate.

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g.,

37°C for bacteria) for 18-24 hours.

MIC Determination: The MIC is determined as the lowest peptide concentration at which no

visible growth (turbidity) is observed. The absorbance can be measured using a microplate

reader to quantify growth.

Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells.

Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with

phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The

washed cells are then resuspended in PBS to a final concentration of 2-4% (v/v).

Peptide Dilution: The Pantinin peptide is serially diluted in PBS in a 96-well plate.

Incubation: An equal volume of the red blood cell suspension is added to each well. The

plate is incubated at 37°C for 1 hour.

Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
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Hemolysis Measurement: The supernatant is transferred to a new plate, and the release of

hemoglobin is measured by reading the absorbance at a specific wavelength (e.g., 540 nm).

A 0.1% Triton X-100 solution is used as a positive control (100% hemolysis), and PBS is

used as a negative control (0% hemolysis).

MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Cell Seeding: Cancer cells or normal cells are seeded in a 96-well plate at a specific density

and allowed to adhere overnight.

Peptide Treatment: The cells are treated with various concentrations of the Pantinin peptide

and incubated for a specified period (e.g., 24-48 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce

the yellow MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol)

is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the purple solution is measured using a microplate

reader at a wavelength of approximately 570 nm. The cell viability is expressed as a

percentage relative to the untreated control cells.
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Experimental Workflow: MTT Assay
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Caption: Workflow for determining cell viability using the MTT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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